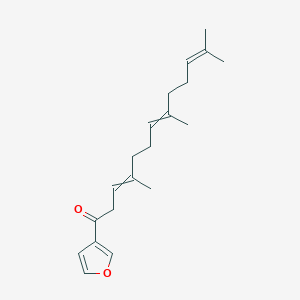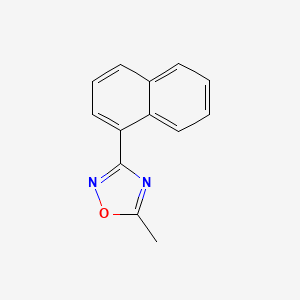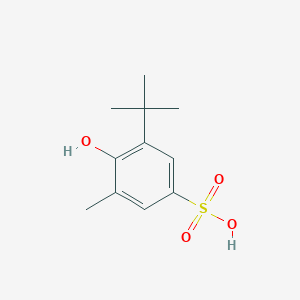
Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with sulfonic acid, tert-butyl, hydroxyl, and methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- typically involves the sulfonation of a benzene derivative. The process may include the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonation: The amino group is then sulfonated using sulfur trioxide or oleum to introduce the sulfonic acid group.
Substitution: The tert-butyl, hydroxyl, and methyl groups are introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, detergents, and other chemical products.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Interactions: The compound may interact with proteins, altering their structure and function.
Catalysis: In industrial applications, it acts as a catalyst, facilitating chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: A simpler analog without the tert-butyl, hydroxyl, and methyl groups.
Toluene-4-sulfonic acid: Contains a methyl group instead of the tert-butyl group.
Phenol-4-sulfonic acid: Contains a hydroxyl group but lacks the tert-butyl and methyl groups.
Uniqueness: Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
106872-72-4 |
|---|---|
Molekularformel |
C11H16O4S |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
3-tert-butyl-4-hydroxy-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H16O4S/c1-7-5-8(16(13,14)15)6-9(10(7)12)11(2,3)4/h5-6,12H,1-4H3,(H,13,14,15) |
InChI-Schlüssel |
HRFNCMWDXIEAJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)

![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
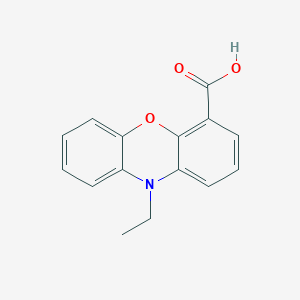
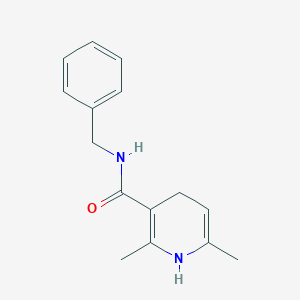

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
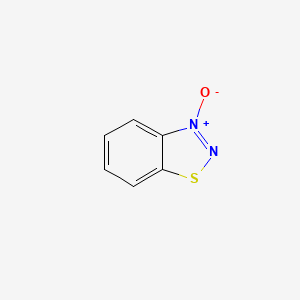
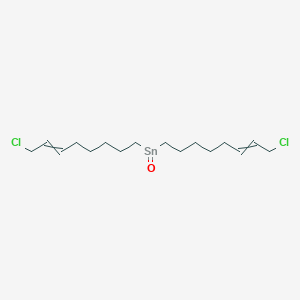
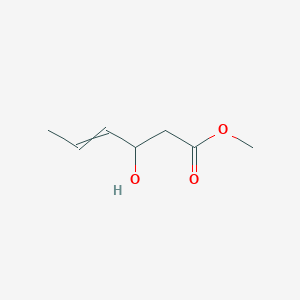
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
